molecular formula C15H31NOSi B14163708 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine CAS No. 923560-99-0

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine

Katalognummer: B14163708
CAS-Nummer: 923560-99-0
Molekulargewicht: 269.50 g/mol
InChI-Schlüssel: CYGDXHRBLCJHIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is an organosilicon compound characterized by the presence of cyclohexyl groups, an ethyl group, and a methoxy group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine typically involves the reaction of cyclohexylmagnesium bromide with ethylmethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more efficient purification methods. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in novel drug formulations.

    Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine involves its interaction with molecular targets through its silicon atom. The compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. The pathways involved in its mechanism of action include the formation of silanol and silane derivatives, which can further react to form more complex structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1-Dicyclohexylethane: Similar in structure but lacks the silicon atom and methoxy group.

    1-Ethynyl-1-cyclohexanol: Contains a cyclohexyl group and an ethynyl group but differs in its functional groups and overall structure.

Uniqueness

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to similar carbon-based compounds

Eigenschaften

CAS-Nummer

923560-99-0

Molekularformel

C15H31NOSi

Molekulargewicht

269.50 g/mol

IUPAC-Name

N-[dicyclohexyl(methoxy)silyl]ethanamine

InChI

InChI=1S/C15H31NOSi/c1-3-16-18(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-16H,3-13H2,1-2H3

InChI-Schlüssel

CYGDXHRBLCJHIW-UHFFFAOYSA-N

Kanonische SMILES

CCN[Si](C1CCCCC1)(C2CCCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.